![molecular formula C8H11BrN2 B1520212 6-Bromo-N-ethyl-N-methylpyridin-2-amine CAS No. 959237-79-7](/img/structure/B1520212.png)
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Overview
Description
“6-Bromo-N-ethyl-N-methylpyridin-2-amine” is a chemical compound with the molecular formula C8H11BrN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 215.09 g/mol. The InChI code is 1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3, (H,8,9) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Copper-Catalyzed Amination of Aryl Halides
Copper catalysis has been employed for the amination of aryl halides, including bromopyridines, to produce aminopyridines efficiently. This process is characterized by low catalyst loading, mild reaction temperatures, and pressures, demonstrating an effective pathway for the functionalization of bromopyridines into valuable aminopyridines (Lang et al., 2001).
Synthesis of Sterically Demanding Iminopyridine Ligands
Sterically demanding iminopyridine ligands have been synthesized from 6-bromopyridines through condensation and Kumada-type coupling reactions. These ligands, upon complexation with metals, exhibit interesting properties for ethylene polymerization and oligomerization, showcasing the utility of bromopyridines in creating functional materials with potential industrial applications (Irrgang et al., 2007).
Access to 2-Aminopyridines
The synthesis of 2-aminopyridines, compounds of significant biological and chemical importance, has been achieved through reactions involving 6-substituted 2-bromopyridines. This method provides a flexible and efficient approach for preparing 2-aminopyridines, highlighting the role of bromopyridines as versatile intermediates in organic synthesis (Bolliger et al., 2011).
Electrocatalytic Carboxylation with CO2
An innovative electrochemical procedure has been developed for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to 6-aminonicotinic acid. This process represents a green and efficient approach to utilizing CO2 as a feedstock, converting bromopyridines into value-added products (Feng et al., 2010).
Synthesis of Novel Pyridine-Based Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize a series of novel pyridine derivatives from commercially available bromopyridines. This methodology showcases the utility of bromopyridines in creating structurally diverse compounds with potential applications in various fields, including medicinal chemistry (Ahmad et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-bromo-N-ethyl-N-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-11(2)8-6-4-5-7(9)10-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWONCHOKGIBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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